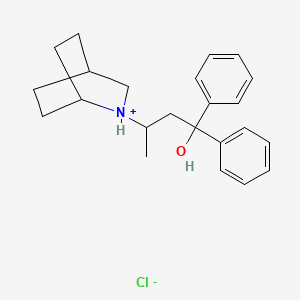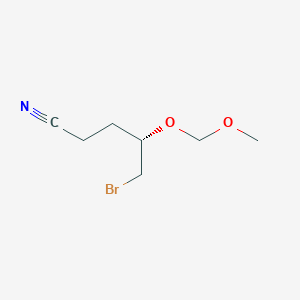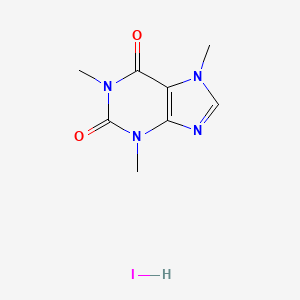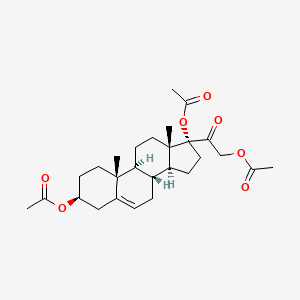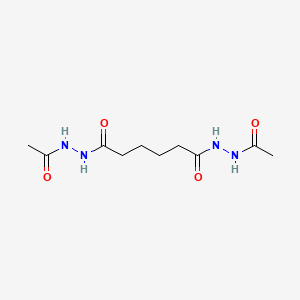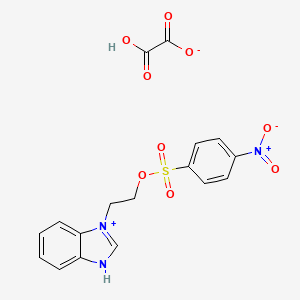
Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate is a complex organic compound that combines the structural features of benzenesulfonic acid, p-nitrobenzene, and benzimidazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate typically involves multiple steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.
Sulfonation: Nitrobenzene undergoes sulfonation with fuming sulfuric acid to yield p-nitrobenzenesulfonic acid.
Esterification: The p-nitrobenzenesulfonic acid is then esterified with 2-(1-benzimidazolyl)ethanol under acidic conditions to form the desired ester.
Formation of Oxalate Hydrate: The ester is reacted with oxalic acid to form the oxalate salt, which is then hydrated to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonic acid group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide or other strong bases are employed.
Major Products
Oxidation: Products include benzimidazole derivatives with oxidized functional groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: Various substituted benzenesulfonic acid derivatives are formed.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a catalyst in organic synthesis due to its unique structural features.
Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine
Industry
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Detergents: It is also used in the formulation of detergents and cleaning agents.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Protein Interactions: The compound can interact with proteins, altering their structure and function.
Signal Transduction: It may affect cellular signaling pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: A simpler analog without the nitro and benzimidazole groups.
p-Nitrobenzenesulfonic Acid: Lacks the benzimidazole and ester functionalities.
2-(1-Benzimidazolyl)ethanol: Does not contain the sulfonic acid and nitro groups.
Uniqueness
Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitro, sulfonic acid, and benzimidazole groups allows for diverse chemical transformations and interactions, making it a valuable compound in various scientific fields.
Propriétés
Numéro CAS |
34703-83-8 |
|---|---|
Formule moléculaire |
C17H15N3O9S |
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
2-(3H-benzimidazol-1-ium-1-yl)ethyl 4-nitrobenzenesulfonate;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C15H13N3O5S.C2H2O4/c19-18(20)12-5-7-13(8-6-12)24(21,22)23-10-9-17-11-16-14-3-1-2-4-15(14)17;3-1(4)2(5)6/h1-8,11H,9-10H2;(H,3,4)(H,5,6) |
Clé InChI |
CBRGVYYCGFZTQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC=[N+]2CCOS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


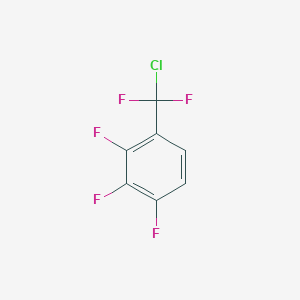
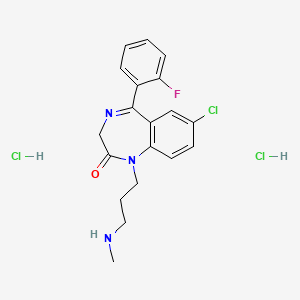
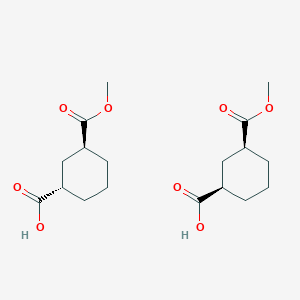
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
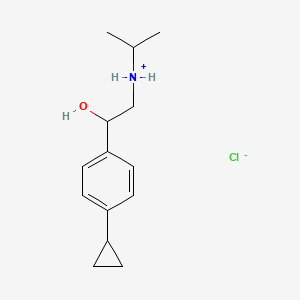
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)

